Tris-(2,2'-bipyridine) ruthenium (II) perchlorate

Übersicht

Beschreibung

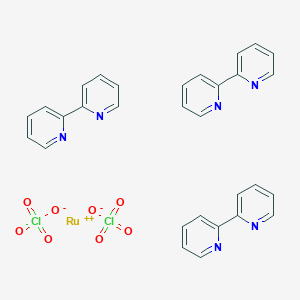

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a coordination compound . It is a red crystalline salt obtained as the hexahydrate . All of the properties of interest are in the cation [Ru(bpy)3]2+, which has received much attention because of its distinctive optical properties .

Synthesis Analysis

The synthesis of tris-(2,2’-bipyridine) ruthenium (II) perchlorate involves treating an aqueous solution of ruthenium trichloride with 2,2’-bipyridine . In this conversion, Ru(III) is reduced to Ru(II), and hypophosphorous acid is typically added as a reducing agent .Molecular Structure Analysis

The [Ru(bpy)3]2+ in the product is actually a mixture of two optical isomers with D3 symmetry . The Ru-N distances are 2.053 (2), shorter than the Ru-N distances for [Ru(bpy)3]3+ . In its lowest lying triplet excited state, the molecule is thought to attain lower C2 symmetry, as the excited electron is localized primarily on a single bipyridyl ligand .Chemical Reactions Analysis

The electrogenerated chemiluminescence (ECL) of Ru(bpy)32+ (bpy = 2,2′-bipyridine) can be enhanced by adding concentrated perchlorate salts . Observations are made for a variety of aliphatic amines as coreactants in a wide pH range from pH 5 to 12 with ECL enhanced by 1.5–6.6 times for different ECL routes .Physical And Chemical Properties Analysis

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a red solid . It has a melting point of >300 °C . It is slightly soluble in water and soluble in acetone .Wissenschaftliche Forschungsanwendungen

Proton Magnetic Resonance Studies : This compound has been studied using proton magnetic resonance (p.m.r.) spectroscopy. The p.m.r. spectra of tris(2,2′-bipyridine)ruthenium(II) dichloride, among other complexes, have been analyzed to predict the symmetry of the complex and the geometry of the ligand within the complex. This analysis helps in understanding the structural aspects and luminescent behavior of these complexes (Elytle, Petrosky, & Carlson, 1971).

Photochemical Properties in Solar Energy Systems : The ruthenium(II) tris(2,2′-bipyridine) complexes are noted for their interesting photochemical properties. These complexes, particularly those with substituents in the 4-and 4′-positions of the 2,2′-bipyridine ligand, have been used in systems aimed at the conversion and storage of solar energy (Bos, Kraaijkamp, & Noltes, 1979).

Analytical Chemiluminescence : The synthesis of anhydrous tris(2,2′-bipyridyl)ruthenium(III) perchlorate (Ru(bipy)33) salt and its use in acetonitrile as a solvent to minimize the presence of water has been reported. This compound's stability in acetonitrile was monitored, which is relevant for its application in chemiluminescence for analytical purposes (Barnett et al., 2000).

Electrogenerated Chemiluminescence Applications : Tris(2,2'-bipyridyl)ruthenium (II) electrochemiluminescence is a highly successful system with a broad range of applications. This includes various coreactants like oxalate, persulfate, and NADH, among others. The mechanisms of electrochemiluminescence involving these coreactants have been comprehensively reviewed (Yuan, Han, Hu, Parveen, & Xu, 2012).

Photoreduction of Water by Visible Light : The compound has been used in catalytic systems for the photoreduction of water by visible light, involving a tris(2,2'-bipyridine)ruthenium(II)-cobalt(II) macrocycle system. This application is significant in the context of hydrogen generation and renewable energy sources (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate has played a key role in translating ECL from a “laboratory curiosity” to a commercial analytical instrument for diagnosis . It has potential analytical applications such as in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKPAPTYLLPPEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6O8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545772 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15635-95-7 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

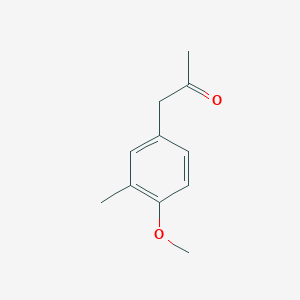

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)